molecular formula C16H16N4O B2627263 N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide CAS No. 2305360-27-2

N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide

Katalognummer B2627263
CAS-Nummer: 2305360-27-2
Molekulargewicht: 280.331
InChI-Schlüssel: UOWGTFAZSIAOJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide, commonly known as CCB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CCB belongs to the class of imidazole-containing compounds and has been shown to possess a wide range of biological activities.

Wirkmechanismus

The mechanism of action of CCB is not fully understood, but it has been suggested that CCB exerts its biological activities through the inhibition of various enzymes and signaling pathways. CCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. CCB has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CCB has been shown to possess a wide range of biochemical and physiological effects. CCB has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. CCB has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, CCB has been shown to inhibit the proliferation of smooth muscle cells, which is involved in the development of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CCB has several advantages for lab experiments. CCB is a small molecule compound, which makes it easy to synthesize and modify. CCB has also been shown to possess a wide range of biological activities, which makes it a promising therapeutic agent. However, CCB also has some limitations for lab experiments. CCB is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, CCB has not been extensively studied in clinical trials, and its safety and efficacy in humans are not known.

Zukünftige Richtungen

There are several future directions for the study of CCB. One direction is to further investigate the mechanisms of action of CCB and its biological activities. Another direction is to study the safety and efficacy of CCB in clinical trials. In addition, the development of CCB analogs with improved biological activities and pharmacokinetic properties is another future direction. Finally, the use of CCB in combination with other therapeutic agents for the treatment of various diseases is another future direction.

Synthesemethoden

The synthesis of CCB involves the reaction of 1-cyanocyclobutane carboxylic acid with 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure CCB.

Wissenschaftliche Forschungsanwendungen

CCB has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. CCB has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties in preclinical studies. CCB has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-13(15(21)20-16(10-17)8-5-9-16)19-14(18-11)12-6-3-2-4-7-12/h2-4,6-7H,5,8-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGTFAZSIAOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.